molecular formula C23H25IN2O2 B149333 3,3'-Dipropyloxacarbocyanine iodide CAS No. 53213-79-9

3,3'-Dipropyloxacarbocyanine iodide

Cat. No. B149333
CAS RN: 53213-79-9
M. Wt: 488.4 g/mol
InChI Key: LWWWYHFXRJVZBL-UHFFFAOYSA-M
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Description

3,3'-Dipropyloxacarbocyanine iodide is a cyanine dye that has been utilized in various biological studies due to its potential-sensitive fluorescent properties. It has been shown to interact with cellular components, affecting functions such as membrane potential and cellular metabolism.

Synthesis Analysis

While the provided papers do not detail the synthesis of 3,3'-Dipropyloxacarbocyanine iodide, similar compounds like 1′,1′′-Dipropylbiferrocenium have been synthesized and analyzed, indicating that the synthesis of cyanine dyes often involves complex organic reactions and careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of cyanine dyes like 3,3'-Dipropyloxacarbocyanine iodide is characterized by a conjugated system that allows for electron delocalization, which is responsible for their fluorescent properties. The structure is typically composed of two nitrogen-containing heterocycles connected by a polymethine bridge .

Chemical Reactions Analysis

Cyanine dyes are known to participate in reactions that are sensitive to the environment, such as changes in membrane potential. For instance, 3,3'-dipropylthiodicarbocyanine iodide has been shown to induce membrane hyperpolarization and affect ion transport across the cell membrane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3'-Dipropyloxacarbocyanine iodide are closely related to its structure and its interaction with biological systems. It has been observed to sensitize cells to hyperthermic killing, which is associated with DNA damage. This suggests that the dye intercalates with DNA or interacts with the cell membrane, altering its physical state and biological functions. The dye's effects on oxygen consumption and ATP content indicate that it may uncouple oxidative phosphorylation and inhibit electron transport .

Relevant Case Studies

Case studies involving 3,3'-Dipropyloxacarbocyanine iodide have demonstrated its impact on cellular functions. For example, it has been used to study the membrane potential of Ehrlich ascites tumor cells, where it was found to hyperpolarize the membrane and inhibit active transport mechanisms . Another study showed that the dye sensitizes Chinese hamster ovary cells to heat-induced cell death, which was positively correlated with DNA damage . These case studies highlight the dye's utility in probing cellular processes and its potential as a tool in cancer research.

Scientific Research Applications

1. Application in Membrane Potential Studies

3,3'-Dipropyloxacarbocyanine iodide has been used to study membrane potential variations in rod-outer-segment membranes. Specifically, it serves as a probe to investigate the formation of metarhodopsin II and its association with the generation of a transmembrane potential (Bennett, Michel-Villaz, & Dupont, 2005).

2. Investigation of Molecular Orientation and Optical Properties

The dye has been studied for its optical properties and molecular orientation when adsorbed to gold surfaces. This research is significant for surface-enhanced Raman spectroscopy (SERS) and its application in biomedical imaging (Dietze & Mathies, 2015).

3. Use in Flow-Cytometric Assessment of Membrane Potential

In studies involving the yeast Saccharomyces cerevisiae, 3,3'-Dipropyloxacarbocyanine iodide has been utilized as a fluorescent probe to assess membrane potential. This application is especially relevant in the field of microbiology and cell biology (Denksteinová, Sigler, & Plášek, 2008).

4. Photochemical Properties in DNA Complexes

The photochemical properties of 3,3'-Dipropyloxacarbocyanine iodide have been investigated, particularly in relation to its interaction with DNA. This is critical for understanding its application in photoisomerization and triplet state studies (Pronkin & Tatikolov, 2015).

properties

IUPAC Name

(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWWYHFXRJVZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556677
Record name 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dipropyloxacarbocyanine iodide

CAS RN

53213-79-9
Record name 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dipropyloxacarbocyanine iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Denksteinová, K Sigler, J Plášek - Folia microbiologica, 1996 - Springer
Three fluorescent probes, tetramethyl rhodamine ethyl ester (TMRE), 3,3′-dipropylthiacarbocyanine iodide (diS-C 3 (3)) and 3,3′-dipropyloxacarbocyanine iodide (diO-C 3 (3)), were …
Number of citations: 4 link.springer.com
PR Bergethon - Biophysical journal, 1991 - cell.com
The flow of the blood past the vascular wall gives rise to an electrical potential. This field is calculated to have a periodic waveform with a transluminal peak-to-peak amplitude of …
Number of citations: 14 www.cell.com
JY Cheng, SH Lin, TC Chang - The Journal of Physical Chemistry …, 1998 - ACS Publications
We have introduced the satellite hole spectral method to examine the binding sites of 3,3‘-diethyloxadicarbocyanine cation (DODC + ) to various guanine-rich oligonucleotides. The …
Number of citations: 29 pubs.acs.org
DH Wiegand, P Vanýsek - Applied spectroscopy, 1988 - opg.optica.org
Spectroscopic and Fluorometric Characterization of Oxacyanine Dyes in Water and Nitrobenzene Page 1 Spectroscopic and Fluorometric Characterization of Oxacyanine Dyes in Water …
Number of citations: 10 opg.optica.org
T Sasaki, J Irie-Sasaki, RG Jones… - Science, 2000 - science.org
Phosphoinositide 3-kinases (PI3Ks) regulate fundamental cellular responses such as proliferation, apoptosis, cell motility, and adhesion. Viable gene-targeted mice lacking the p110 …
Number of citations: 308 www.science.org
GB Eregowda, HN Kalpana, R Hegde, KN Thimmaiah - 2000 - nopr.niscpr.res.in
In an attempt to find clinically useful modulators of multidrug resistance (MDR), a series of twentyone 2-chloro-N 10 -substituted phenoxazines has been synthesized. The novel 2-…
Number of citations: 34 nopr.niscpr.res.in
Y Shang, P Lv, S Li, W Wang, Y Liu… - Journal of Antimicrobial …, 2021 - academic.oup.com
Objectives The NorA efflux pump in Staphylococcus aureus mediates resistance to many fluoroquinolone (FQ) antibiotics. Three norA alleles with high sequence similarity are found in …
Number of citations: 2 academic.oup.com
RM Wadkins, PJ Houghton - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received January 10, 1995® abstract: The membrane transport properties of a series of dialkyloxacarbocyanine [DiOC „(3)] dyes in multidrug-resistant KB cell lines …
Number of citations: 27 pubs.acs.org
I Liebold, S Meyer, M Heine, A Kuhl, J Witt, L Eissing… - Cells, 2023 - mdpi.com
Nonalcoholic fatty liver disease (NAFLD) is the most common liver pathology worldwide. In mice and humans, NAFLD progression is characterized by the appearance of TREM2-…
Number of citations: 4 www.mdpi.com
S Zimmermann, L Tuchscherr, J Rödel, B Löffler… - Journal of …, 2017 - Elsevier
Real-time fluorescent efflux assays are commonly used for measuring the efflux of bacterial pumps. Here we describe an optimized protocol for the NorA efflux pump in S. aureus using …
Number of citations: 10 www.sciencedirect.com

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